Ald-Ph-amido-PEG24-acid is a specialized compound used primarily in the field of bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a benzaldehyde moiety, a polyethylene glycol (PEG) chain, and a terminal carboxylic acid group. The PEG segment enhances the solubility of the compound in aqueous environments, making it suitable for biological applications. Ald-Ph-amido-PEG24-acid is classified as a PEG-based linker, which facilitates the conjugation of various biomolecules, including proteins and peptides, through stable covalent bonds .
The synthesis of Ald-Ph-amido-PEG24-acid typically involves several key steps:
The synthesis often requires organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and is typically conducted at room temperature to maintain stability and yield . Purification methods such as chromatography are employed to isolate the final product from unreacted starting materials and by-products.
Ald-Ph-amido-PEG24-acid possesses a distinct molecular structure characterized by:
The molecular formula for Ald-Ph-amido-PEG24-acid can be represented as C₁₈H₃₆N₂O₃, with a molecular weight that varies slightly based on the exact length of the PEG chain used. The presence of both hydrophilic and hydrophobic regions in its structure contributes to its unique properties in biochemical applications .
Ald-Ph-amido-PEG24-acid primarily participates in:
The reactions typically require specific conditions:
The mechanism of action for Ald-Ph-amido-PEG24-acid involves its ability to form stable covalent bonds through two main pathways:
In the context of PROTACs, this compound acts as a linker that connects two ligands—one targeting an E3 ubiquitin ligase and another targeting a specific protein—thereby facilitating targeted protein degradation via the proteasome pathway .
Ald-Ph-amido-PEG24-acid is characterized by:
Key chemical properties include:
These properties make it an excellent candidate for use in various biochemical assays and therapeutic applications .
Ald-Ph-amido-PEG24-acid finds significant utility in scientific research, particularly in:
Solid-phase synthesis (SPS) enables precise, stepwise construction of monodispersed polyethylene glycol (PEG) linkers like Ald-Ph-amido-PEG24-acid. This method employs 2-chlorotrityl chloride resin as a solid support, where the C-terminal carboxylic acid of the initial PEG unit is anchored via esterification. Fmoc (fluorenylmethyloxycarbonyl)-protected amino-dPEG building blocks (e.g., Fmoc-N-amido-dPEG12-acid or Fmoc-N-amido-dPEG24-acid) serve as elongation units. Each cycle entails: (1) Fmoc deprotection with 20–40% piperidine in dimethylformamide (v/v), (2) coupling of the subsequent Fmoc-PEG monomer using activators (e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of N,N-diisopropylethylamine, and (3) rigorous washing to eliminate side products. Microwave-assisted synthesis at 50°C for 12 minutes per coupling cycle enhances efficiency and reduces racemization risks [7].
Critical to achieving monodispersity is the use of structurally defined PEG building blocks (e.g., dPEG® reagents) with exact ethylene oxide repeats. This contrasts with conventional polydispersed PEGs (PDI >1.0), which exhibit batch-to-batch variability. Monodispersed PEG24 (1,127 Da) ensures reproducible pharmacokinetic profiles in drug conjugates by eliminating heterogeneity-driven inconsistencies in size and polarity [3] [7]. Post-synthesis, the PEG linker is cleaved from the resin under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in dichloromethane), preserving acid-labile functional groups like benzaldehyde [6].
Table 1: Comparative Analysis of Monodispersed vs. Polydispersed PEG Synthesis
Parameter | Monodispersed PEG (e.g., PEG24) | Polydispersed PEG | |
---|---|---|---|
Molecular Weight Control | Exact mass (e.g., 1,127 Da) | Average mass (e.g., 1,100 ± 100 Da) | |
Polydispersity Index (PDI) | 1.0 | >1.0 | |
Synthesis Method | Stepwise solid-phase synthesis | Anionic polymerization | |
Functional Group Fidelity | High (site-specific) | Moderate | |
Application in ADC Linkers | Preferred for reproducible conjugation | Limited by heterogeneity | [3] [7] |
Ald-Ph-amido-PEG24-acid features two orthogonal reactive termini: a benzaldehyde group (-CHO) and a terminal carboxylic acid (-COOH). The benzaldehyde moiety is introduced via 4-(aminomethyl)benzaldehyde precursors, where the amine reacts with the PEG chain’s activated carboxylate to form a stable amide bond ("Ph-amido"). To prevent undesired Schiff base formation during synthesis, the aldehyde is typically protected as a acetal or dimethyl acetal, which is acid-labile and removed post-cleavage with aqueous trifluoroacetic acid [6] [7].
The terminal carboxylic acid is generated by coupling Fmoc-N-amido-dPEG24-acid in the final SPS elongation cycle. For conjugation stability, activation reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt convert the acid to an O-acylisourea intermediate, facilitating amidation with targeting ligands or drug molecules. To avoid esterification (less stable in vivo), polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are used instead of alcohols [4] [7].
Orthogonal protection strategies are critical:
This dual functionality enables sequential bioconjugation: the benzaldehyde undergoes pH-controlled Schiff base formation with amine-containing antibodies (e.g., lysine residues), followed by reductive stabilization (e.g., sodium cyanoborohydride), while the carboxylic acid links to drug payloads via amidation [2] [4].
The "amido" linkage in Ald-Ph-amido-PEG24-acid’s backbone (between phenyl and PEG24) confers superior hydrolytic and enzymatic stability versus ester-based architectures. Amide bonds exhibit resistance to esterases and neutral pH hydrolysis, critical for linker integrity in systemic circulation. In contrast, ester linkers (e.g., Ald-Ph-ester-PEG24-acid) show rapid cleavage (t₁/₂ < 1 hour) in human serum due to ubiquitous carboxylesterases, risking premature drug release [1] [4].
Table 2: Stability Profile of Amide vs. Ester Linkers in Polyethylene Glycolylated Conjugates
Property | Amide Linker (e.g., Ald-Ph-amido-) | Ester Linker | |
---|---|---|---|
Serum Stability (t₁/₂) | >48 hours (human, 37°C) | <1 hour | |
Esterase Sensitivity | Resistant | Highly sensitive | |
pH-Dependent Hydrolysis | Minimal (pH 2–9) | Significant (pH >7) | |
Protease Degradation | Low (e.g., trypsin-resistant) | Moderate to high | |
Application Suitability | Stable drug-antibody conjugates | Prodrugs (controlled release) | [1] [4] [8] |
The amide linker’s stability enhances circulation half-life of conjugates. For example, PEGylated peptides with C-terminal amide linkers (e.g., N6-COOH-miniPEG) retain >90% integrity after 4 hours in trypsin, whereas ester analogs degrade completely. This stability arises from the amide bond’s resonance stabilization and high activation energy for hydrolysis (∼18 kcal/mol vs. ∼12 kcal/mol for esters) [1] [8].
In antibody-drug conjugates (ADCs), amide-linked PEG spacers improve tumor-specific payload delivery by minimizing off-target release. Ester linkers, while useful for intracellular enzymatic activation (e.g., cathepsin B cleavage), are unsuitable for systemic applications due to extracellular instability. The benzaldehyde-amide-PEG24-acid architecture thus optimizes conjugation efficiency, plasma stability, and modular drug attachment [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1